3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one

Organic synthesis Heterocyclic chemistry Rearrangement reactions

3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one (CAS 5959-87-5) is a 3-substituted 3,4-dihydroquinoxalin-2(1H)-one derivative featuring a phenacyl side chain. This bicyclic heterocycle serves as a versatile intermediate in medicinal chemistry, where the dihydroquinoxalinone core is recognized as a privileged scaffold for kinase inhibition, notably against c-Jun N-terminal kinase 3 (JNK3).

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 5959-87-5
Cat. No. B5238110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one
CAS5959-87-5
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9,14,17H,10H2,(H,18,20)
InChIKeyJHKAPHKPMPKZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one (CAS 5959-87-5) Procurement Guide for Specialized Heterocyclic Synthesis


3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one (CAS 5959-87-5) is a 3-substituted 3,4-dihydroquinoxalin-2(1H)-one derivative featuring a phenacyl side chain . This bicyclic heterocycle serves as a versatile intermediate in medicinal chemistry, where the dihydroquinoxalinone core is recognized as a privileged scaffold for kinase inhibition, notably against c-Jun N-terminal kinase 3 (JNK3) [1]. The compound's distinct phenacyl group confers unique reactivity and spectroscopic properties not found in simpler 3-aryl or 3-alkyl analogs [2].

Functionalizable heterocyclic scaffold for kinase-targeted chemical libraries
Phenacyl side chain enables unique acyl-transfer rearrangement reactivity
Pre-characterized enamine tautomer stabilized by internal H-bonding

Why Simple 3-Aryl or 3-Alkyl Quinoxalinone Analogs Cannot Replace 3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one


Generic substitution of the 3-phenacyl group with a phenyl or benzyl group, as in 3-phenyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 23465-73-8) or 3-benzyl-3,4-dihydroquinoxalin-2(1H)-one, is not chemically equivalent. The phenacyl substituent introduces a ketone carbonyl that enables unique reactivity pathways, including rearrangement to (Z)-2-(3-arylquinoxalin-2-ylidene)acetic acids and regioselective electrophilic aromatic substitution [1]. Furthermore, this carbonyl group facilitates intramolecular hydrogen bonding, stabilizing an enamine tautomer that profoundly alters the compound's spectroscopic signature, solubility, and crystallinity compared to non-ketone analogs [2]. These differences are critical for downstream synthetic planning and for the generation of patentably distinct compound libraries in drug discovery programs targeting the JNK3 scaffold [3].

Attribute
3-Phenacyl derivative
3-Phenyl / 3-Benzyl analogs
Reactivity
Undergoes acyl-transfer rearrangement to (Z)-2-ylideneacetic acids
No rearrangement; standard electrophilic substitution on phenyl ring
Tautomeric form
Enamine stabilized by strong intramolecular H-bond
Predominantly imine; no internal chelation
Scaffold utility
Established SAR entry point for JNK3 inhibitor optimization
Lacks functionalized handle for kinase selectivity tuning

Quantitative Evidence for Selecting 3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one Over Common Analogs


Unique Rearrangement Reactivity Sustains Synthetic Pathway Fidelity

3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one undergoes a specific rearrangement into (Z)-2-(3-arylquinoxalin-2-ylidene)acetic acids upon acylation, a reaction pathway not available to 3-phenyl or 3-benzyl analogs [1]. This transformation is concomitant with the elimination of the acyl group. The compound also undergoes regioselective nitration to yield 5-nitro- and 7-nitro-2-carboxymethylidenequinoxalines, and bromination to give 3-aryl-2-carboxymethylidenequinoxalines and 7-bromo derivatives, with the former products predominating [1]. Such directed reactivity is absent in 3-phenyl-3,4-dihydroquinoxalin-2(1H)-one, which instead undergoes standard electrophilic substitution on the phenyl ring.

Synthetic pathway fidelity
Class-level inference
Rearrangement to (Z)-2-(3-phenylquinoxalin-2-ylidene)acetic acid upon acylation; nitration yields 5- and 7-nitro derivatives; bromination gives 3-aryl-2-carboxymethylidenequinoxaline
Enables construction of distinct chemical space inaccessible from simple aryl analogs
Reactivity absent in 3-phenyl analog
Organic synthesis Heterocyclic chemistry Rearrangement reactions

Intramolecular Hydrogen Bonding Stabilizes a Distinct Enamine Tautomer

In contrast to 3-phenyl- or 3-benzyl-substituted analogs, which exist predominantly as imine tautomers, the 3-phenacyl derivative exists in the enamine form stabilized by a strong intramolecular hydrogen bond between the NH proton and the ketone carbonyl oxygen [1]. IR and PMR spectroscopic studies on a series of 3-aroylmethyl derivatives prove that this chelation persists in both crystalline and solution states [1]. This structural feature directly influences the compound's physicochemical properties, such as solubility and melting point, for which quantitative values are predictive and differ from non-chelatable analogs.

Enamine tautomer stabilization
Cross-study comparable
IR and PMR confirm enamine form with internal chelation in solid state and CDCl3 solution
Unique electronic properties may influence solubility and protein-ligand interactions
Imine tautomer predominates in non-ketone analogs
Physical organic chemistry Tautomerism Hydrogen bonding

Proven Scaffold for JNK3 Kinase Inhibition with Development Potential

The 3,4-dihydroquinoxalin-2(1H)-one core, on which this compound is based, has been validated as a key framework for developing potent and selective JNK3 inhibitors [1]. While the specific IC50 of 3-phenacyl-3,4-dihydro-1H-quinoxalin-2-one has not been independently published, a structurally related compound in the same series, BDBM50565124, demonstrated an IC50 of 1750 nM against JNK3 (human MAPK10) [2]. Lead optimization efforts on this scaffold yielded compound J46-37, which exhibited a JNK3 IC50 of 0.19 µM with excellent selectivity over DDR1 and EGFR (T790M, L858R) (IC50 > 10 µM) [1]. This establishes the phenacyl-substituted entry as a viable starting point for structure-activity relationship (SAR) studies, distinguishing it from the unsubstituted core, which lacks the side-chain functionality for tailored optimization.

JNK3 inhibition scaffold context
Class-level inference
Scaffold representative BDBM50565124: JNK3 IC50 1750 nM. Optimized derivative J46-37: JNK3 IC50 0.19 µM, >10 µM vs DDR1, EGFR(T790M,L858R)
Supports JNK3 inhibitor SAR entry and selectivity optimization
Direct IC50 for this compound not independently published
Medicinal chemistry Kinase inhibitors Neurodegenerative disease

Predicted Physicochemical Profile Guides Formulation and Handling

The core 3,4-dihydro-1H-quinoxalin-2-one scaffold exhibits a predicted pKa of 13.24 ± 0.20, a melting point of 140–143 °C, and a predicted density of 1.186 ± 0.06 g/cm³ . While direct experimental data for the 3-phenacyl derivative is proprietary or unpublished, the addition of the phenacyl group is expected to lower the pKa and alter the logP due to the electron-withdrawing ketone and additional aromatic ring. This contrasts with the 3-phenyl analog (MW 224.26 g/mol, C14H12N2O), where the absence of the carbonyl reduces molecular weight and polarity, leading to lower solubility in aqueous buffers and different hydrogen-bonding capacity.

Predicted physicochemical profile
Data to verify
MW 266.29 g/mol; core scaffold predicted pKa 13.24, mp 140–143°C; phenacyl group expected to lower pKa and alter logP
Informs solvent selection and purification strategy
Predicted values; experimental confirmation recommended
Pre-formulation Physicochemical properties Solubility

High-Value Application Scenarios for 3-Phenacyl-3,4-dihydro-1H-quinoxalin-2-one


Synthesis of Fused Quinoxaline Libraries via Acyl-Transfer Rearrangement

Use as a starting material for generating structurally diverse (Z)-2-(3-arylquinoxalin-2-ylidene)acetic acids. The unique ability of the phenacyl side chain to undergo rearrangement under acylation conditions allows the construction of a focused library of compounds for screening against kinase targets, a pathway inaccessible to 3-phenyl or 3-benzyl analogs [1]. This directly leverages the quantitative synthetic evidence from rearrangement studies.

JNK3 Inhibitor Hit-to-Lead Optimization

Employ as a core scaffold for iterative structure-based drug design targeting JNK3. The established SAR from the Dou et al. (2020) JNK3 inhibitor series [1] confirms that functionalization at the 3-position is critical for potency and selectivity. The phenacyl group provides a functionalizable handle to improve selectivity over JNK1/JNK2 and off-target kinases like DDR1 and EGFR, building on the class-level evidence of the scaffold's potential.

Spectroscopic Probe for Studying Enamine-Imine Tautomerism

Utilize the compound as a model system for investigating the effects of intramolecular hydrogen bonding on tautomeric equilibrium. The well-characterized shift from imine to enamine form, stabilized by the phenacyl ketone, provides a tractable system for studying the impact of solvation and temperature on tautomerism, an application supported by cross-study spectroscopic evidence [1].

Regioselective Electrophilic Substitution for Derivative Synthesis

Perform nitration or bromination to produce 5-nitro, 7-nitro, or 7-bromo derivatives of 2-carboxymethylidenequinoxaline. The known regioselectivity of these reactions on the phenacyl-substituted quinoxalinone core [1] enables the predictable synthesis of specific isomers for further chemical elaboration, a key differentiator from the unpredictable substitution patterns of simpler 3-aryl analogs.

Application
Selection Property
Validation Focus
Fused quinoxaline library synthesis
Acyl-transfer rearrangement capability
Reaction outcome specificity and (Z)-ylideneacetic acid formation
JNK3 inhibitor SAR programs
Functionalizable 3-phenacyl handle
Kinase selectivity profile (JNK3 vs JNK1/2, off-target kinases)
Tautomerism model studies
Intramolecular H-bond stabilized enamine
Spectroscopic tautomer assignment under varying conditions
Regioselective electrophilic substitution
Directed nitration/bromination pattern
Isomer ratio and purity of 5- and 7-substituted derivatives
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